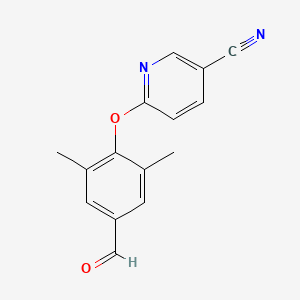
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile
描述
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a formyl group, two methyl groups, a phenoxy group, and a nicotinonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-formyl-2,6-dimethylphenol and 6-chloronicotinonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, under reflux conditions.
Procedure: The 4-formyl-2,6-dimethylphenol is reacted with 6-chloronicotinonitrile in the presence of potassium carbonate and dimethylformamide. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
化学反应分析
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
科学研究应用
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile group can also interact with biological molecules, influencing various biochemical pathways .
相似化合物的比较
6-(4-Formyl-2,6-dimethylphenoxy)nicotinonitrile can be compared with similar compounds such as:
6-(4-Formylphenoxy)nicotinonitrile: Lacks the two methyl groups, which may affect its reactivity and biological activity.
6-(4-Formyl-2-methylphenoxy)nicotinonitrile: Contains only one methyl group, potentially altering its chemical properties.
6-(4-Formyl-2,6-dimethylphenoxy)benzonitrile: Has a benzonitrile moiety instead of a nicotinonitrile moiety, which may influence its chemical behavior.
These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.
属性
IUPAC Name |
6-(4-formyl-2,6-dimethylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-13(9-18)6-11(2)15(10)19-14-4-3-12(7-16)8-17-14/h3-6,8-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAIVEBGPHRORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC=C(C=C2)C#N)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



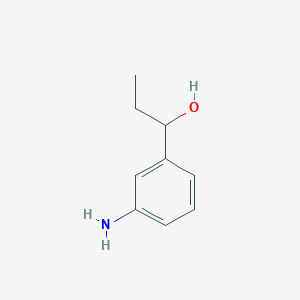
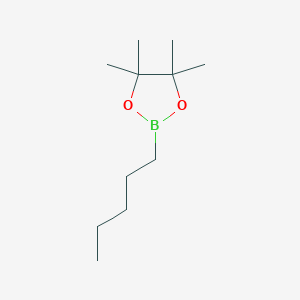
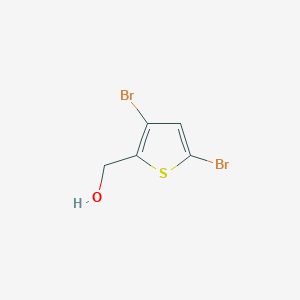
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)


![8-Chloro-6-phenylimidazo[1,2-a]pyrazine](/img/structure/B3278336.png)
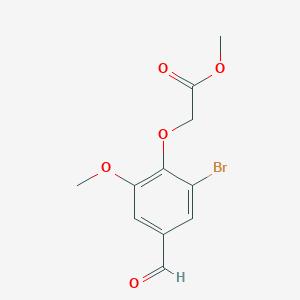
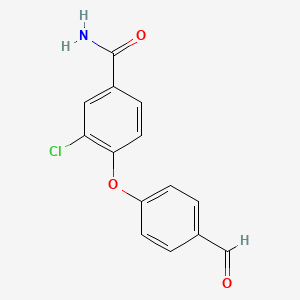
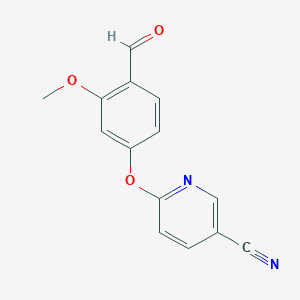

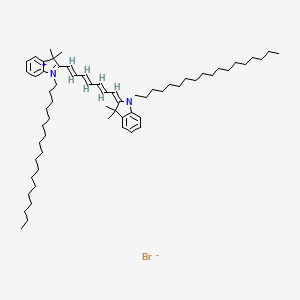
![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)
